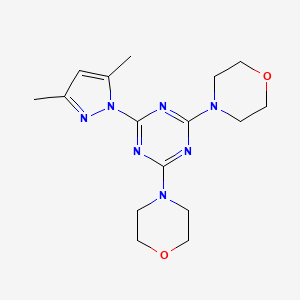

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-di-4-morpholinyl-1,3,5-triazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such complex molecules often involves multi-step chemical reactions, utilizing precursors like pyrazole and morpholine derivatives. The literature reveals extensive work on the synthesis of pyrazolines and their antimicrobial and antioxidant activities, indicating a structured approach to creating such compounds through the reaction of specific moieties with aryl aldehydes or ketones, potentially including steps for the introduction of morpholinyl groups (Govindaraju et al., 2012).

Molecular Structure Analysis

The molecular structure of this compound, featuring pyrazol and triazine rings, suggests a framework capable of engaging in various types of chemical interactions, which could be pivotal in its biological activities. The structure-activity relationship (SAR) analysis often highlights the importance of substituents on these rings for enhancing biological efficacy and selectivity (Dar & Shamsuzzaman, 2015).

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by its functional groups, where the presence of morpholinyl and pyrazolyl groups can lead to various chemical reactions, including nucleophilic substitution and cycloaddition. These reactions are critical for further functionalization or modification of the compound to enhance its chemical and biological properties. For example, morpholine derivatives have been reviewed for their broad spectrum of pharmacological profiles, indicating the versatility of these moieties in chemical synthesis and modification (Asif & Imran, 2019).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their practical applications. These properties are determined by the molecular structure and the presence of specific functional groups, which can affect the compound's behavior in various environments, solvents, or conditions. The literature on morpholines and pyrazoles provides insights into how these moieties influence the physical characteristics of the compounds they are part of (Palchikov, 2013).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards acids/bases, oxidizing agents, and photochemical stability, are fundamental aspects that determine the compound's suitability for specific applications. The structural components, like the triazine and pyrazol rings, contribute significantly to these properties, offering a platform for diverse chemical behaviors and reactions essential for further exploration in chemical and biological research (Cascioferro et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

A series of pyrazole-containing s-triazine derivatives have been synthesized, including compounds closely related to the specified chemical structure. These derivatives were characterized through X-ray crystal diffraction and DFT/B3LYP method, confirming their molecular structures. These compounds demonstrate interesting properties due to their unique structural frameworks, which are significant for developing new materials with potential applications in various fields, including pharmaceuticals and materials science (Sharma et al., 2017).

Antimicrobial and Antifungal Activity

Derivatives of s-triazine, including those with pyrazolyl groups, have shown notable antimicrobial and antifungal activities. The synthesis of such compounds and their testing against several microorganisms indicate their potential as leads for developing new antimicrobial agents. This aspect is particularly relevant for addressing the challenge of antibiotic resistance (Soliman et al., 2020).

Antiproliferative Activity Against Cancer Cells

Research has also focused on the antiproliferative activity of s-triazine derivatives against various cancer cell lines. Some compounds have demonstrated promising activity, indicating the potential for these molecules in cancer therapy. This includes the inhibition of critical pathways involved in cancer cell survival and proliferation, highlighting the therapeutic potential of these compounds (Shawish et al., 2022).

Targeted Therapy for Triple-Negative Breast Cancer

Novel pyrazole-s-triazine derivatives have been synthesized and tested for their efficacy in targeting triple-negative breast tumor cells. These compounds were evaluated against a panel of cancer cell lines, showing specific cytotoxicity towards MDA-MB-231 cells, a model for triple-negative breast cancer. This research points towards the development of targeted therapies that could offer new treatment avenues for this aggressive cancer type (Shawish et al., 2022).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[4-(3,5-dimethylpyrazol-1-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N7O2/c1-12-11-13(2)23(20-12)16-18-14(21-3-7-24-8-4-21)17-15(19-16)22-5-9-25-10-6-22/h11H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPJFAKVLLZASF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[6-(3,5-Dimethylpyrazolyl)-4-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-furyl)-4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5554981.png)

![2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5554988.png)

![2-(3-methoxypropyl)-8-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555005.png)

![4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555006.png)

![N-[bis(4-methoxyphenyl)methyl]propanamide](/img/structure/B5555016.png)

![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bisspiro[2.3]hexane-1-carboxamide](/img/structure/B5555026.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5555031.png)

![2,5,6-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5555047.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5555050.png)

![[4-(2-fluoro-4,5-dimethoxybenzyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5555057.png)

![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5555079.png)